2-Ethyl-1-pentylbenzimidazole
Description
2-Ethyl-1-pentylbenzimidazole (CAS: 99206-53-8) is a benzimidazole derivative with the molecular formula C₁₄H₂₀N₂ and a molecular weight of 216.32 g/mol . Its structure features a benzimidazole core substituted with an ethyl group at the 2-position and a pentyl chain at the 1-position. Key physicochemical properties include an XLogP3 value of 4.7, indicating high lipophilicity, and one hydrogen bond donor and acceptor each . The compound’s rotatable bond count of 5 suggests moderate flexibility, which may influence its pharmacokinetic behavior.
Properties
IUPAC Name |
2-ethyl-1-pentylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-3-5-8-11-16-13-10-7-6-9-12(13)15-14(16)4-2/h6-7,9-10H,3-5,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJULDONVALVKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzimidazole derivatives, which 2-ethyl-1-pentylbenzimidazole is a part of, have been reported to exhibit diverse pharmacological activities. They have been found to interact with various targets, including enzymes and receptors, involved in critical biological processes.
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular functions. The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity.
Biochemical Pathways
Benzimidazole derivatives have been reported to influence various biochemical pathways, contributing to their diverse pharmacological activities.
Pharmacokinetics
Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity.
Biological Activity
Overview of 2-Ethyl-1-pentylbenzimidazole
Chemical Structure and Properties
this compound is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. The molecular formula for this compound is , and it features a benzimidazole core with ethyl and pentyl substituents that may influence its pharmacological properties.
Biological Activity
Benzimidazole derivatives are widely studied for their biological activities, including:
- Antimicrobial Activity : Many benzimidazole derivatives exhibit significant antimicrobial effects against bacteria and fungi. The presence of alkyl side chains, such as those in this compound, can enhance membrane permeability, leading to increased efficacy against microbial pathogens.
- Anticancer Properties : Some studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways. They may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases.
- Anti-inflammatory Effects : Benzimidazoles have also been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways.
Case Studies
- Antimicrobial Studies : A study evaluating various benzimidazole derivatives found that compounds with longer alkyl chains demonstrated enhanced antibacterial activity against Gram-positive bacteria. This suggests that this compound may exhibit similar properties, although specific data would be needed for confirmation.
- Anticancer Activity : In vitro studies on related benzimidazole derivatives have shown promising results in inhibiting the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism often involves the disruption of microtubule formation, leading to cell cycle arrest.
- Inflammation Models : Experimental models have indicated that benzimidazole compounds can reduce inflammation markers in conditions such as arthritis and colitis. These findings suggest potential therapeutic applications in inflammatory diseases.
Data Table
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
Benzimidazole derivatives exhibit diverse pharmacological activities, modulated by substituents at the 1- and 2-positions. Below is a detailed comparison of 2-Ethyl-1-pentylbenzimidazole with structurally related compounds:
Structural Features and Physicochemical Properties
*Estimated based on substituent contributions.
Key Observations :
Key Insights :
- Antimicrobial Activity : Hydroxyl- and carboxylate-containing derivatives (e.g., ) show promise against pathogens due to polar interactions with microbial enzymes .
- Therapeutic Trade-offs : While this compound’s lipophilicity may enhance blood-brain barrier penetration, it could limit solubility, necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
